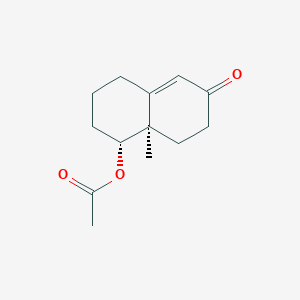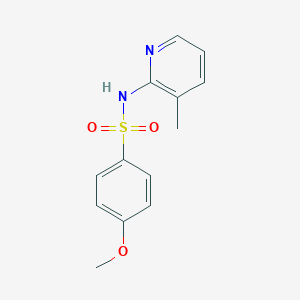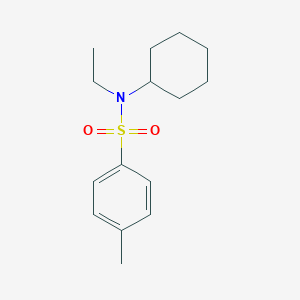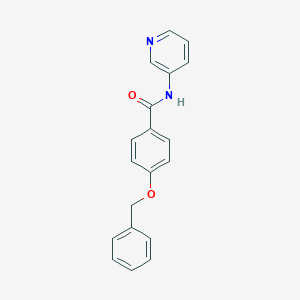
8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate, also known as MON, is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain, and their inhibition by 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate results in a reduction in these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate have been extensively studied. It has been shown to inhibit the growth of cancer cells and reduce inflammation and pain in animal models. Additionally, 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate has been shown to have a positive effect on bone formation and may be a potential treatment for osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate in lab experiments is its stability and ease of synthesis. However, its low solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate. One area of interest is its potential as a treatment for osteoporosis. Additionally, further studies are needed to determine its efficacy and safety as an anti-tumor agent. Finally, the development of new synthesis methods for 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate could lead to the discovery of new compounds with similar therapeutic properties.
Conclusion
In conclusion, 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate is a synthetic compound that has potential therapeutic applications due to its anti-inflammatory, analgesic, and anti-tumor properties. Its mechanism of action involves the inhibition of the COX enzyme, and it has been shown to have positive effects on bone formation. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of new drugs with similar therapeutic properties.
Synthesemethoden
The synthesis of 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate can be achieved through a multistep process that involves the reaction of 2-methyl-1,3-cyclohexanedione with acetic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final product, 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate.
Eigenschaften
Produktname |
8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
[(1R,8aR)-8a-methyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalen-1-yl] acetate |
InChI |
InChI=1S/C13H18O3/c1-9(14)16-12-5-3-4-10-8-11(15)6-7-13(10,12)2/h8,12H,3-7H2,1-2H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
IZUFGEIDJGKEJU-CHWSQXEVSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CCCC2=CC(=O)CC[C@@]12C |
SMILES |
CC(=O)OC1CCCC2=CC(=O)CCC12C |
Kanonische SMILES |
CC(=O)OC1CCCC2=CC(=O)CCC12C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)



![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide](/img/structure/B239904.png)
![N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B239906.png)
![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)
